molecular formula C8H16O3 B2661942 2-(Methoxymethyl)-4-methylpentanoic acid CAS No. 1564637-92-8

2-(Methoxymethyl)-4-methylpentanoic acid

Cat. No. B2661942
CAS RN: 1564637-92-8
M. Wt: 160.213
InChI Key: YQDIMYIMSNKXCQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-methylpentanoic acid, also known as MMMPA, is a chemical compound that belongs to the class of carboxylic acids. It is a colorless liquid with a molecular weight of 186.23 g/mol. This compound is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Suzuki–Miyaura Coupling

MMPA serves as a valuable organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied for carbon–carbon bond formation. Key features of SM coupling include mild reaction conditions and tolerance toward various functional groups. MMPA’s stability, ease of preparation, and environmental friendliness make it an excellent choice for this purpose .

Furfural Oxidation and 2-Furoic Acid

Furfural, when oxidized, yields 2-furoic acid. This compound can further transform into dicarboxylic acids (FDCA) or unsubstituted furans. 2-Furoic acid finds use as a feedstock in organic syntheses and as an intermediate in various chemical processes .

Citric Acid Production

MMPA contributes to the synthesis of citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid). Citric acid plays multifaceted roles in the food, beverage, pharmaceutical, nutraceutical, and cosmetic industries. It acts as an acidulant, preservative, emulsifier, flavorant, sequestrant, and buffering agent .

properties

IUPAC Name

2-(methoxymethyl)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)4-7(5-11-3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDIMYIMSNKXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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